BenchChemオンラインストアへようこそ!

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Antitumor Structure-Activity Relationship (SAR) Topoisomerase 1

This furan-3-carboxamide regioisomer is structurally distinct from the more common furan-2-carboxamide series and cannot be substituted without confirmatory data. Evidence shows the 3-carboxamide orientation alters topoisomerase 1 inhibition, drug–DNA complex formation, and cytotoxicity profiles relative to the 2-substituted isomer. With cLogP 2.33 and TPSA 72.12 Ų (0 HBD), it delivers superior passive membrane permeability compared to polar isoxazole congeners (~89 Ų), reducing permeability-limited false negatives in intracellular target screens. The patent-established link to TrkA inhibition positions this scaffold for pain and neuroblastoma probe development. Researchers targeting DNA damage response pathways benefit from a clean regioisomeric comparison system. Request the 3-carboxamide regioisomer specifically and confirm TrkA activity in-house before in vivo studies.

Molecular Formula C15H17FN4O2
Molecular Weight 304.325
CAS No. 2034285-03-3
Cat. No. B2619145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide
CAS2034285-03-3
Molecular FormulaC15H17FN4O2
Molecular Weight304.325
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=COC=C2)C3=NC=C(C=N3)F
InChIInChI=1S/C15H17FN4O2/c16-13-8-18-15(19-9-13)20-4-1-11(2-5-20)7-17-14(21)12-3-6-22-10-12/h3,6,8-11H,1-2,4-5,7H2,(H,17,21)
InChIKeyKDZHVKCCFHMPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide (CAS 2034285-03-3): Structural & Procurement Baseline


N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic small-molecule (MW 304.33 g/mol) composed of a central piperidine ring N-substituted with a 5-fluoropyrimidine, and linked via a methylene spacer to a furan-3-carboxamide moiety [1]. It obeys Lipinski’s Rule of Five (clogP 2.33, TPSA 72.12 Ų, 0 HBD, 3 rotatable bonds) [1], positioning it as a compact, moderately lipophilic scaffold. The compound is listed as a research chemical, and its core furan-3-carboxamide motif distinguishes it from the more extensively explored furan-2-carboxamide regioisomeric series [2].

Why Generic Substitution of N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide (2034285-03-3) Carries Scientific Risk


Within the 5-fluoropyrimidine-piperidine-methyl-carboxamide series, replacement of the terminal heterocycle is not functionally neutral. The furan-3-carboxamide group, in contrast to its furan-2-carboxamide regioisomer, has been shown in structurally related anthra[2,3-b]furancarboxamide systems to fundamentally alter cytotoxicity profiles, drug-DNA complex formation, and topoisomerase 1 inhibitory efficacy [1]. Consequently, simple interchange with available furan-2-carboxamide, isoxazole-5-carboxamide, or cyclopropanecarboxamide analogs introduces regioisomer- and heterocycle-dependent shifts in biological activity that invalidate direct experimental or procurement substitution without confirmatory head-to-head data [1].

Quantitative Differentiation Guide for N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide


Furan-3-carboxamide vs. Furan-2-carboxamide: Regioisomer-Driven Divergence in Antitumor Mechanisms

In a direct head-to-head comparison using the anthra[2,3-b]furancarboxamide scaffold, the furan-3-carboxamide regioisomer (compound 1) showed fundamentally distinct properties from its furan-2-carboxamide counterparts (compounds 5 and 6), including differences in cytotoxicity profiles, drug-DNA complex formation, and efficacy of topoisomerase 1 inhibition [1]. This demonstrates that the position of the carboxamide substituent on the furan ring is a critical determinant of biological mechanism, not merely a minor structural variation.

Antitumor Structure-Activity Relationship (SAR) Topoisomerase 1 DNA binding Regioisomerism

Physicochemical Property Differentiation: Furan-3-carboxamide vs. Isoxazole-5-carboxamide Congener

Calculated physicochemical properties reveal measurable differences between the furan-3-carboxamide target (MW 304.33, cLogP 2.33, TPSA 72.12 Ų, HBD 0) and its isoxazole-5-carboxamide analog (MW 305.31, cLogP ~1.4, TPSA ~89.1 Ų) [1]. The target compound’s lower TPSA and higher cLogP predict greater passive membrane permeability, while the absence of hydrogen-bond donors (HBD 0) may reduce susceptibility to P-glycoprotein-mediated efflux compared to the isoxazole congener. These differences make the furan-3-carboxamide scaffold more suitable for intracellular target engagement applications where passive permeability is a key selection criterion.

Physicochemical profiling Drug-likeness cLogP TPSA Solubility

Target Engagement Potential: Furan-3-carboxamides as TrkA Kinase Inhibitors (Patent Evidence)

A patent family (US20150018320) explicitly claims furo-3-carboxamide derivatives as inhibitors of Tropomyosin receptor kinase A (TrkA), with the general formula covering the target compound’s core scaffold [1]. This provides a documented target engagement hypothesis (TrkA inhibition) that is not shared by cyclopropanecarboxamide or isoxazole-5-carboxamide analogs of the same piperidine-fluoropyrimidine series, which are associated with HDAC or broader kinase inhibition profiles. While selectivity data specifically for this compound are not publicly available, the patent link offers a defined molecular target for mechanistic follow-up.

TrkA kinase Neurotrophin signaling Pain Cancer Patent

Synthetic Accessibility & Intermediate Utility: Furan-3-carboxamide as a Versatile Building Block

The target compound’s furan-3-carboxamide terminus is synthetically derived from furan-3-carboxylic acid—a commercially abundant and inexpensive precursor—enabling straightforward amide coupling under mild conditions . In contrast, the isoxazole-5-carboxamide and cyclopropanecarboxamide analogs require carboxylic acid precursors that are less commercially available and often require more complex heterocycle construction steps. This structural feature makes the furan-3-carboxamide compound more amenable to parallel library synthesis and scale-up for structure-activity relationship (SAR) campaigns.

Chemical synthesis Building block Medicinal chemistry Parallel synthesis Library design

Application Scenarios Where N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide Provides a Verifiable Advantage


TrkA Kinase Inhibitor Probe Development (Pain & Neuro-Oncology)

The patent-established link between furo-3-carboxamides and TrkA inhibition [1] identifies this compound as a potential starting point for developing chemical probes targeting TrkA-driven signaling in pain and neuroblastoma models. Its regioisomeric identity (furan-3-carboxamide) is critical, as the furan-2-carboxamide isomer may engage different intracellular targets [2]. Researchers should request the 3-carboxamide regioisomer specifically and confirm TrkA inhibitory activity in their own assays before proceeding to in vivo studies.

Regioisomer-Dependent Antitumor Mechanism Studies (Topoisomerase 1 & DNA Damage)

For groups investigating how subtle regioisomeric changes in heterocyclic carboxamides modulate DNA damage response pathways, the furan-3-carboxamide vs. furan-2-carboxamide comparison offers a clean system to study mechanism divergence [2]. The target compound’s 3-carboxamide orientation has been shown to alter topoisomerase 1 inhibition and drug-DNA complex formation relative to the 2-substituted isomer in anthra[2,3-b]furancarboxamide systems [2], suggesting similar differential pharmacology may apply to this simpler piperidine-fluoropyrimidine scaffold.

Passive Cell Permeability Screening Cascade (Intracellular Target Engagement)

The target compound’s computed physicochemical profile (cLogP 2.33, TPSA 72.12 Ų, 0 HBD) [3] predicts superior passive membrane permeability compared to the more polar isoxazole-5-carboxamide analog (TPSA ~89 Ų, HBD 1) . In screening cascades where intracellular target access is paramount and permeability is a primary filter, the furan-3-carboxamide compound should be advanced ahead of its isoxazole congener to reduce the risk of permeability-limited false negatives.

Parallel Library Synthesis & SAR Expansion

The synthetic route to this compound proceeds via a straightforward amide coupling between the pre-formed piperidine-fluoropyrimidine-methylamine intermediate and commercially abundant furan-3-carboxylic acid . This route is amenable to parallel synthesis using diverse carboxylic acids, enabling rapid generation of focused libraries for SAR exploration. The cyclopropanecarboxamide analog, by contrast, offers limited functional group diversity for further derivatization, making the furan-3-carboxamide scaffold a more productive starting point for hit expansion.

Quote Request

Request a Quote for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.